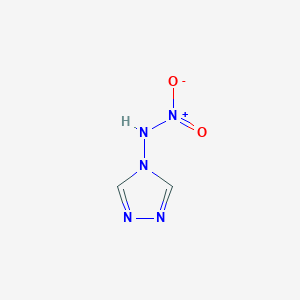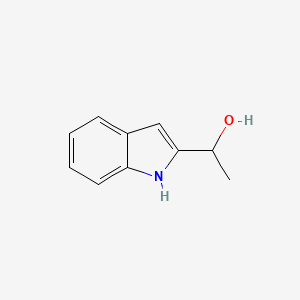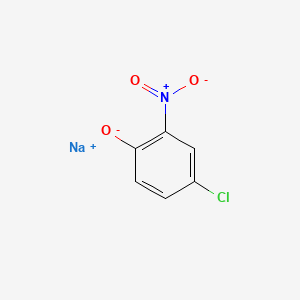
1-(2,4,6-Trichlorophenyl)ethanone
Übersicht
Beschreibung
1-(2,4,6-Trichlorophenyl)ethanone, also known as triclosan, is a synthetic organic compound widely used as an antibacterial and antifungal agent in personal care products, such as soaps, toothpaste, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
Wissenschaftliche Forschungsanwendungen
1. Use in Biotransformation for Drug Synthesis
1-(2,4,6-Trichlorophenyl)ethanone is involved in the biotransformation process for the synthesis of chiral intermediates of antifungal agents like Miconazole. A study by Miao et al. (2019) described the use of a bacterial strain Acinetobacter sp. ZJPH1806 for the biocatalysis of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, demonstrating its potential in drug synthesis. The process achieved a high yield and enantiomeric excess, making it a valuable method for producing chiral intermediates (Miao, Liu, He, & Wang, 2019).
2. Application in Synthesis of Antifungal Agents
The compound plays a role in the synthesis of antifungal and antimicrobial agents. For instance, Li De-liang (2010) described the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from 2-chloro-1-(4-chlorophenyl) ethanone, highlighting its use in creating compounds with potential antifungal properties (Li De-liang, 2010).
3. In Synthesis of Agricultural Fungicides
A study by Ji et al. (2017) showed that 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, synthesized from a related compound, is a key intermediate for prothioconazole, an agricultural fungicide. This demonstrates the role of such compounds in the synthesis of chemicals critical for agriculture (Ji, Niu, Liu, Wang, & Dai, 2017).
4. Molecular Docking and Structural Studies
In molecular docking and structural studies, ShanaParveen et al. (2016) used a similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, for theoretical analysis and molecular docking study, indicating its utility in computational chemistry and drug design (ShanaParveen et al., 2016).
5. Synthesis of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, significant in medicinal chemistry, have been synthesized using related compounds. Wanjari (2020) explored the antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, emphasizing the role of these compounds in drug research and pharmaceutical applications (Wanjari, 2020).
Eigenschaften
IUPAC Name |
1-(2,4,6-trichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAFZNIOAOSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trichlorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)

![Uridine, 2'-deoxy-2'-[(trifluoroacetyl)amino]-](/img/structure/B3269994.png)
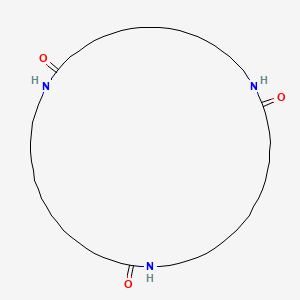



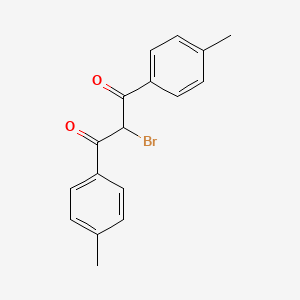

![5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3270046.png)
